heregulin beta1 - 155646-83-6

heregulin beta1

Catalog Number: EVT-1518675
CAS Number: 155646-83-6
Molecular Formula: C12H12N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Heregulin beta1 is derived from the neuregulin-1 gene (NRG1), which encodes multiple isoforms through alternative splicing. It is classified as a growth factor and belongs to the epidermal growth factor family due to its structural similarity to epidermal growth factor. Heregulin beta1 is primarily produced in various tissues, including the brain, heart, and breast tissue, and has been implicated in both normal physiological processes and pathological conditions such as cancer .

Synthesis Analysis

Methods of Synthesis

Heregulin beta1 can be synthesized using recombinant DNA technology. The process typically involves the following steps:

  1. Gene Cloning: The NRG1 gene encoding heregulin beta1 is cloned into an expression vector.
  2. Transfection: The vector is transfected into suitable host cells (commonly Escherichia coli or mammalian cell lines) to facilitate protein expression.
  3. Protein Expression: The host cells are cultured under conditions that promote the expression of the recombinant protein.
  4. Purification: The expressed protein is harvested and purified using techniques such as affinity chromatography or size-exclusion chromatography to achieve high purity levels (>95%) .

Technical Details

The recombinant human heregulin beta1 protein typically consists of approximately 65 amino acid residues and has a molecular weight of about 7.5 kDa. It contains an epidermal growth factor-like domain essential for its interaction with ErbB receptors .

Molecular Structure Analysis

Structure

The molecular structure of heregulin beta1 features an epidermal growth factor-like domain that allows it to bind with high affinity to ErbB receptors. The three-dimensional structure is characterized by a series of loops and helices that stabilize its conformation for effective receptor interaction.

Data

  • Molecular Weight: Approximately 7.5 kDa
  • Amino Acid Sequence: Composed of 65 residues
  • Structural Domains: Contains one EGF-like domain critical for receptor binding .
Chemical Reactions Analysis

Reactions

Heregulin beta1 primarily participates in receptor-mediated signaling pathways upon binding to its target receptors (ErbB3 and ErbB4). This interaction leads to receptor dimerization and subsequent autophosphorylation, activating downstream signaling cascades such as the phosphoinositide 3-kinase/Akt pathway.

Technical Details

The binding of heregulin beta1 initiates a series of biochemical reactions:

  • Receptor Dimerization: Heregulin beta1 binds to ErbB3 or ErbB4, which then dimerizes with ErbB2 or other ErbB family members.
  • Tyrosine Phosphorylation: Dimerization activates intrinsic kinase activity, leading to phosphorylation of tyrosine residues on the receptors.
  • Signal Transduction: Phosphorylated receptors recruit downstream signaling proteins, promoting cellular responses such as proliferation and differentiation .
Mechanism of Action

Process

The mechanism of action for heregulin beta1 involves its binding to specific receptors on target cells:

  1. Binding: Heregulin beta1 binds selectively to ErbB3 and ErbB4 receptors.
  2. Receptor Activation: This binding induces conformational changes that activate the receptor's kinase activity.
  3. Downstream Signaling: Activated receptors trigger multiple signaling pathways, including those involving mitogen-activated protein kinases and phosphoinositide 3-kinase, ultimately influencing gene expression related to cell growth and survival .

Data

Studies have shown that heregulin beta1 can promote cellular proliferation at concentrations as low as 0.06 ng/mL in certain breast cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in sterile phosphate-buffered saline or other suitable buffers.

Chemical Properties

  • Stability: Recombinant heregulin beta1 is stable when stored properly at recommended temperatures.
  • Purity Levels: Commercial preparations often report purity levels exceeding 95% .
Applications

Heregulin beta1 has several scientific applications:

  • Cancer Research: It serves as a model for studying receptor tyrosine kinase signaling in various cancers, particularly breast cancer.
  • Neuroscience: Investigated for its role in neuronal development and function.
  • Cardiovascular Studies: Explored for its involvement in heart development and repair mechanisms post-injury.
  • Regenerative Medicine: Potential applications in therapies aimed at promoting tissue regeneration due to its growth-promoting properties .
Molecular Characterization of Heregulin Beta1

Structural Features and Isoform Diversity

Heregulin beta1 (HRGβ1), a member of the neuregulin-1 (NRG1) family, is characterized by an epidermal growth factor (EGF)-like domain critical for receptor binding. This domain consists of approximately 65 amino acids, forming a conserved three-loop structure stabilized by disulfide bonds. The bioactive segment spans residues Ser177-Glu241 (isoform-specific numbering), with a molecular weight of 7.5 kDa for the minimal EGF domain and 70.4 kDa for full-length precursors [1] [8]. HRGβ1 is synthesized as a transmembrane precursor protein, proteolytically cleaved to release the soluble EGF-like domain. Under non-reducing conditions, HRGβ1 migrates as a dimeric form (~15 kDa) due to intermolecular disulfide bonding, while reducing conditions yield the monomeric 7.5 kDa form [1] [2].

Isoform diversity arises from alternative splicing of the NRG1 gene. Four major isoforms exist: α, β1, β2, and β3. The β isoforms exhibit 10–100-fold higher biological activity than α isoforms due to enhanced receptor-binding affinity. Structural variations occur primarily in the N-terminal region flanking the EGF-like domain, modulating ligand specificity and potency. For example, HRGβ1's heparin-binding domain facilitates interactions with extracellular matrix components, influencing spatial signaling gradients [8] [10].

Table 1: Structural and Functional Properties of Key HRG Isoforms

IsoformBioactive Core SizeReceptor Binding AffinityKey Functional Distinctions
HRGα~2.5 kDaLow affinity for ErbB3/ErbB4Weak mitogenic activity
HRGβ17.5 kDaHigh affinity for ErbB3/ErbB4Potent differentiation/invasion inducer
HRGβ27.5 kDaHigh affinityEnhanced cardiomyocyte survival
HRGβ37.5 kDaHigh affinityNeural development specialization

Gene Splicing and Post-Translational Modifications

The NRG1 gene undergoes complex alternative splicing regulated by tissue-specific factors. In humans, 12+ transcript variants are generated through promoter selection and exon splicing, dictating isoform expression patterns. For HRGβ1, exon 11 splicing incorporates the "β1" coding sequence, which defines the receptor-activating EGF-like domain [10].

Post-translational modifications (PTMs) critically regulate HRGβ1 maturation and function:

  • Proteolytic Cleavage: Membrane-bound pro-HRGβ1 is cleaved by ADAM17/TACE or ADAM19 metalloproteases, releasing the soluble EGF domain for paracrine/juxtacrine signaling [10].
  • Phosphorylation: Intracellular tyrosine residues (e.g., Tyr1052) are phosphorylated upon receptor binding, modulating downstream PI3K/AKT and MAPK pathway activation [6].
  • Ubiquitination: K48-linked polyubiquitination targets HRGβ1 for proteasomal degradation, limiting signal duration. Conversely, K63-linked chains promote endosomal recycling [6] [9].
  • Glycosylation: N-linked glycosylation in the Ig-like domain (Asn45) stabilizes the extracellular structure and influences ligand-receptor binding kinetics [8].

Table 2: Key Post-Translational Modifications of HRGβ1

PTM TypeModification SiteFunctional ConsequenceRegulatory Enzyme
Proteolytic cleavageExtracellular juxtamembraneReleases soluble bioactive ligandADAM17, ADAM19
Tyrosine phosphorylationCytoplasmic domain (Tyr1052)Enhances docking of SH2-domain adaptorsErbB receptor kinases
K63 ubiquitinationLys274, Lys302Promotes endosomal recycling & signal recyclingE3 ligases (e.g., Cbl)
N-glycosylationAsn45 (Ig-like domain)Stabilizes extracellular conformationOligosaccharyltransferase

Ligand-Receptor Interactions: ErbB3/ErbB4 Heterodimerization

HRGβ1 binds directly to ErbB3 or ErbB4 with nanomolar affinity, inducing conformational changes that promote heterodimerization with other ErbB receptors. ErbB2 is the preferred dimerization partner due to its potent kinase activity, despite lacking ligand-binding capability. Key aspects of this interaction include:

  • Dimerization Specificity: HRGβ1-bound ErbB3 recruits ErbB2 to form ErbB3/ErbB2 heterodimers, which amplify signaling potency 100-fold compared to ErbB3 homodimers. Similarly, ErbB4 homodimers or ErbB4/ErbB2 heterodimers form upon HRGβ1 binding [1] [4] [5].
  • Receptor Asymmetry: ErbB3 lacks intrinsic kinase activity but provides six PI3K docking sites (p85 SH2 domains). ErbB2 compensates by activating PI3K/AKT, MAPK, and JAK/STAT pathways [5] [7].
  • Signal Plasticity: In tamoxifen-resistant breast cancer cells, HRGβ1 shifts dimerization toward ErbB3/ErbB2 to bypass EGFR (ErbB1) inhibition, sustaining PI3K/AKT-driven invasion despite gefitinib treatment [5].

Table 3: HRGβ1-Induced Receptor Dimer Complexes and Functional Outcomes

Dimer ComplexCore Signaling PathwaysBiological ConsequencesCellular Context
ErbB3/ErbB2PI3K/AKT > MAPKCell survival, invasion, EMT inductionBreast cancer metastasis
ErbB4/ErbB2MAPK = PI3K/AKTCardiomyocyte differentiation, axon guidanceHeart development, neural wiring
ErbB4 homodimerJAK/STAT, PLCγAnti-inflammatory response, eNOS activationEndothelial protection

Properties

CAS Number

155646-83-6

Product Name

heregulin beta1

Molecular Formula

C12H12N2O2

Synonyms

heregulin beta1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.